N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular , anti-inflammatory , and anti-proliferative properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including coupling with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has focused on the synthesis of novel compounds with potential antimicrobial and anticancer activities. Compounds derived from benzothiazole and related structures have been synthesized and evaluated for their effectiveness against various microbial strains and cancer cell lines. These studies highlight the potential of benzothiazole derivatives as therapeutic agents, with specific compounds showing promising activities against Staphylococcus aureus, Bacillus subtilis, and demonstrating cytotoxicity against certain cancer cell lines. For instance, derivatives have been designed to exhibit potent inhibitory activities, suggesting their utility in developing new antimicrobial and anticancer therapies (Palkar et al., 2017).
Anti-inflammatory and Analgesic Properties
The synthesis of novel heterocyclic compounds based on benzodifuranyl and benzothiazole frameworks has been explored for their anti-inflammatory and analgesic properties. These compounds have been tested as cyclooxygenase inhibitors (COX-1/COX-2) and demonstrated significant analgesic and anti-inflammatory activities. This research suggests the potential application of such compounds in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Alzheimer's Disease
Certain benzothiazole derivatives have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), showing potential in ameliorating Alzheimer's disease phenotypes. These compounds demonstrated the ability to decrease the phosphorylation and aggregation of tau proteins, indicating their potential as therapeutic agents for Alzheimer's disease (Lee et al., 2018).
Anticorrosion Applications
Thiazole hydrazones have been synthesized and studied for their potential as mild steel anticorrosion agents in acid media. These compounds exhibit significant inhibition activity, reducing corrosion in hydrochloric acid solutions. This application demonstrates the versatility of thiazole-based compounds beyond pharmaceutical uses, highlighting their importance in industrial and materials science research (Chaitra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S2/c1-22-10-7-6-8(17)13-12(10)19-16(24-13)20-14(21)15-18-9-4-2-3-5-11(9)23-15/h2-7H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRUZCKZTGKWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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